N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is a complex organic compound that features a quinoline moiety, an ethanimidamide group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide typically involves the reaction of quinoline derivatives with ethoxycarbonylating agents and ethanimidamide precursors. One common method involves the use of quinoline-8-ol, which is first reacted with an ethoxycarbonylating agent such as ethyl chloroformate under basic conditions to form the ethoxycarbonylated intermediate. This intermediate is then reacted with an ethanimidamide precursor, such as an amidine hydrochloride, under mild heating to yield the final product .
Industrial Production Methods
Industrial production of N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide may involve large-scale batch reactions using similar synthetic routes. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. Solvent choice and purification methods, such as recrystallization or chromatography, are also crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The ethanimidamide group can be reduced to form corresponding amines.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxycarbonyl group.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting parasitic diseases and cancer.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and antiparasitic properties.
Mechanism of Action
The mechanism of action of N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline-8-ol: A simpler quinoline derivative with similar biological activity.
Quinazolin-4(3H)-ones: Compounds with a similar quinoline core but different functional groups, used in medicinal chemistry.
N-(quinolin-8-yl)benzamide: Another quinoline derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
N’-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxycarbonyl group allows for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
88758-69-4 |
---|---|
Molecular Formula |
C14H15N3O4 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] ethyl carbonate |
InChI |
InChI=1S/C14H15N3O4/c1-2-19-14(18)21-17-12(15)9-20-11-7-3-5-10-6-4-8-16-13(10)11/h3-8H,2,9H2,1H3,(H2,15,17) |
InChI Key |
BFZDKWCAHQHWLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.